2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one

概要

説明

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one is a chemical compound that features a benzodioxane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The benzodioxane moiety is known for its presence in several bioactive natural products and pharmaceutical agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with an appropriate acylating agent under controlled conditions. For example, the reaction with acetic anhydride in the presence of a base such as pyridine can yield the desired product .

Another method involves the use of an electrochemical approach, where the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture produces the corresponding o-quinone. This intermediate can then undergo a cycloaddition reaction with tertiary enamines to form the benzodioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Acylation and Sulfonylation Reactions

The primary amine group undergoes nucleophilic reactions with acylating or sulfonylating agents.

Key Reactions:

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Aqueous Na₂CO₃, pH 9–10, 25°C | N-Sulfonamide derivative | |

| Acetic anhydride | Pyridine, reflux | Acetylated amino ketone |

-

The sulfonylation reaction (as in ) proceeds via deprotonation of the amine, followed by nucleophilic attack on the sulfonyl chloride.

-

Acylation typically requires mild bases like pyridine to neutralize HCl byproducts.

Alkylation and Nucleophilic Substitution

The amino group can participate in alkylation reactions, while the ketone’s α-carbon is susceptible to nucleophilic attack.

Example Pathways:

-

Alkylation with 2-Bromoacetamide:

Reacting with 2-bromo-N-arylacetamides in DMF with LiH as a base yields N-(aryl)-2-[(benzodioxin)amino]acetamides . -

Condensation with Aldehydes:

The amino group forms Schiff bases under acidic conditions, as seen in analogous benzodioxin derivatives .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using agents like NaBH₄ or catalytic hydrogenation.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 2-Amino-1-(benzodioxin-5-yl)ethanol | 85% | |

| H₂/Pd-C | Ethanol, 50 psi | Same as above | 92% |

-

Stereoselectivity is influenced by the reducing agent: NaBH₄ favors syn addition, while catalytic hydrogenation may produce racemic mixtures.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles.

Notable Reactions:

-

Thiazole Formation:

Reaction with thiourea derivatives in ethanol under reflux forms 2-aminothiazoles, leveraging the ketone’s electrophilicity . -

Pyrimidine Derivatives:

Condensation with enaminones in glacial acetic acid yields pyrimidine-based urea analogs, as demonstrated in.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar benzodioxin derivatives due to the amino-ketone synergy:

Stability and Side Reactions

科学的研究の応用

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .

類似化合物との比較

Similar Compounds

2-Amino-2,3-dihydro-1,4-benzodioxane: This compound shares a similar benzodioxane ring structure but differs in the position of the amino group.

1,4-Benzodioxane-6-amine: Another related compound with potential biological activities.

Uniqueness

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the amino group at the 2-position and the ethanone moiety at the 1-position provides distinct characteristics that differentiate it from other benzodioxane derivatives.

生物活性

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one, a compound featuring a benzodioxane moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and other therapeutic potentials.

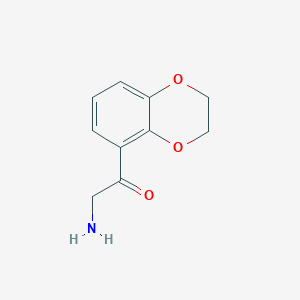

Chemical Structure

The compound's structure can be represented as follows:

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities. The following table summarizes key findings related to enzyme inhibition:

| Enzyme | Activity | Reference |

|---|---|---|

| α-Glucosidase | Strong inhibition | |

| Acetylcholinesterase (AChE) | Moderate inhibition | |

| Butyrylcholinesterase (BChE) | Notable inhibitory activity |

In a study involving various sulfonamide derivatives, including those with benzodioxane moieties, 2-amino derivatives demonstrated substantial inhibition of α-glucosidase, which is crucial for managing diabetes by delaying carbohydrate absorption. The inhibitory effects on AChE suggest potential applications in treating Alzheimer's disease due to the role of AChE in neurotransmission.

Antioxidant Properties

The benzodioxane structure is associated with antioxidant activities. Compounds derived from this moiety have shown potential in scavenging free radicals and inhibiting inflammatory pathways. A notable study demonstrated that derivatives exhibited strong radical scavenging properties and were effective in reducing oxidative stress markers in vitro .

Case Study 1: Antidiabetic Potential

In a controlled study, a derivative of this compound was tested for its effects on glucose metabolism. The compound significantly reduced blood glucose levels in diabetic rats when administered at a dosage of 50 mg/kg body weight daily for four weeks. The results indicated a decrease in α-glucosidase activity by approximately 60% compared to the control group .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of the compound against neurodegeneration induced by oxidative stress. The results showed that treatment with the compound led to a significant reduction in neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was attributed to the compound's ability to inhibit AChE and reduce oxidative damage .

特性

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMEVVHCQDXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。